m-PEG8-Mal
CAS No.: 1334169-90-2
Cat. No.: VC0536218
Molecular Formula: C24H42N2O11
Molecular Weight: 534.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334169-90-2 |
---|---|
Molecular Formula | C24H42N2O11 |
Molecular Weight | 534.6 |
IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Standard InChI | InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) |
Standard InChI Key | DYKKRMSENAYADQ-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
m-PEG8-Mal, also known as methoxy-polyethylene glycol 8-maleimide, is characterized by its specific molecular structure and physicochemical properties that enable its wide range of applications in bioconjugation chemistry.
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C24H42N2O11 |
Molecular Weight | 534.60914 Da |
CAS Number | 1334169-90-2 |
IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Storage Temperature | -20°C |
Appearance | Pale Yellow or Colorless Oily Matter |
Solubility | Soluble in DCM, DMF, DMSO |
The structure consists of a maleimide group attached to a polyethylene glycol chain with 8 repeat units, creating a hydrophilic linker that enhances solubility in aqueous media . The maleimide functional group is particularly valuable for its selective reactivity with thiol groups, enabling the precise conjugation of biomolecules.
Structural Characteristics
The molecular architecture of m-PEG8-Mal features three key components:
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A maleimide group at one terminus that serves as the reactive site for thiol coupling
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A polyethylene glycol chain with 8 repeat units (PEG8) providing water solubility
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A connecting amide bond that links the maleimide moiety to the PEG chain
This design allows the compound to effectively function as a heterobifunctional linker, with the maleimide end reacting selectively with thiol-containing molecules and the PEG chain imparting desirable physicochemical properties to the resulting conjugates .
Mechanism of Action
The primary function of m-PEG8-Mal centers on its ability to form stable covalent bonds with thiol-containing biomolecules, making it exceptionally useful in bioconjugation applications.
Reaction Conditions and Considerations
Several factors influence the efficiency of m-PEG8-Mal conjugation reactions:
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pH: Optimal reactivity with thiols occurs at pH 6.5-7.5
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Temperature: Typically conducted at room temperature or 4°C to minimize hydrolysis
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Buffer composition: Must be free of competing thiols (e.g., DTT, β-mercaptoethanol)
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Reaction time: Usually complete within 1-2 hours under optimal conditions
Applications in Research and Development
m-PEG8-Mal finds extensive applications across multiple areas of biotechnology and pharmaceutical research due to its unique chemical properties and reliable reactivity profile.
Bioconjugation Applications
m-PEG8-Mal is widely employed in bioconjugation reactions due to its ability to form stable bonds with thiol-containing molecules. This property is particularly useful in modifying proteins or peptides, where the PEG component enhances both solubility and stability in aqueous environments.
The maleimide group's high specificity for thiol groups allows for precise and efficient conjugation reactions. These characteristics make m-PEG8-Mal an essential tool for:
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Protein modification
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Peptide conjugation
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Antibody labeling
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Surface functionalization
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Development of diagnostic reagents
PROTAC Development
One of the most significant applications of m-PEG8-Mal is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to target specific proteins for degradation by the ubiquitin-proteasome system .
PROTACs typically contain two different ligands connected by a linker:
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One ligand targets an E3 ubiquitin ligase
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The other ligand binds to the target protein for degradation
The PEG8 component of m-PEG8-Mal serves as an ideal linker for several reasons:
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It provides appropriate spacing between the two ligands
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It increases the aqueous solubility of the resulting PROTAC
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It improves the pharmacokinetic properties of the final molecule
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It maintains flexibility, allowing the correct orientation of the two binding moieties
Antibody-Drug Conjugates
m-PEG8-Mal and similar PEG-maleimide derivatives have been utilized in the development of antibody-drug conjugates (ADCs), which represent a growing class of targeted therapeutics . The maleimide functionality enables site-specific conjugation to antibodies through reduced interchain disulfide bonds.
Research involving m-PEG8-Mal in ADC development has demonstrated several advantages:
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Enhanced solubility of the resulting conjugates
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Improved pharmacokinetic profiles
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Precise control over the drug-to-antibody ratio (DAR)
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Reduced immunogenicity due to the PEG shielding effect
For example, a dual-maleimide PBD dimer derivative utilizing PEG8 linkers (SG3710) has been developed for creating ADCs with a drug-to-antibody ratio (DAR) of one. This approach offers improved biophysical properties and tolerability compared to conventional site-specific PBD-based ADCs with a DAR of two .
Laboratory Protocols and Methodologies
The effective use of m-PEG8-Mal in laboratory settings requires careful consideration of preparation methods, reaction conditions, and storage protocols.
Stock Solution Preparation
Preparing the correct concentration of m-PEG8-Mal is critical for successful bioconjugation experiments. The following table provides guidelines for preparing stock solutions at different concentrations :
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.8706 mL | 9.3528 mL | 18.7056 mL |
5 mM | 0.3741 mL | 1.8706 mL | 3.7411 mL |
10 mM | 0.1871 mL | 0.9353 mL | 1.8706 mL |
Selection of the appropriate solvent is crucial for maintaining the reactivity of the maleimide group. Common solvents include DMSO, DMF, and, for some applications, aqueous buffers at pH 6.5-7.5 .
Bioconjugation Protocol Guidelines
A general protocol for conjugating m-PEG8-Mal to thiol-containing biomolecules typically includes the following steps:
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Prepare the thiol-containing biomolecule by reduction of disulfide bonds if necessary
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Remove reducing agents completely if used (except TCEP, which doesn't interfere)
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Buffer exchange to a suitable reaction buffer (pH 6.5-7.5)
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Add m-PEG8-Mal at an appropriate molar ratio (typically 5-10x excess)
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React at room temperature or 4°C for 1-2 hours
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Purify the conjugate by size exclusion chromatography or other suitable methods
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Analyze the conjugation efficiency by mass spectrometry or other analytical techniques
This general approach can be modified based on the specific biomolecule being conjugated and the desired application of the resulting conjugate.
Comparative Analysis with Related Compounds
m-PEG8-Mal belongs to a family of PEG-based linkers with varying structures and functionalities. Understanding its relationship to similar compounds provides valuable context for selecting the appropriate reagent for specific applications.
Comparison with Other PEG-Maleimide Derivatives
Several PEG-maleimide derivatives differ in their PEG chain length, which affects solubility, flexibility, and spacing properties:
Compound | PEG Units | Molecular Weight | Key Characteristics |
---|---|---|---|
m-PEG4-Mal | 4 | ~370 Da | Shorter spacer, less hydrophilic |
m-PEG8-Mal | 8 | 534.6 Da | Balanced hydrophilicity and length |
m-PEG12-Mal | 12 | ~700 Da | Extended spacer, highly hydrophilic |
The choice of PEG chain length depends on the specific application requirements. Shorter PEG chains may reduce steric hindrance but offer less solubility, while longer chains provide enhanced solubility but may introduce excessive spacing between conjugated molecules.
Comparison with Other Heterobifunctional Linkers
m-PEG8-Mal is one of many heterobifunctional linkers used in bioconjugation. The following table compares m-PEG8-Mal with other commonly used heterobifunctional linkers:
Linker Type | Reactive Groups | Advantages | Limitations |
---|---|---|---|
m-PEG8-Mal | Maleimide/PEG | High thiol selectivity, good water solubility | Potential hydrolysis at high pH |
NHS-PEG-Mal | NHS ester/Maleimide | Can link amine and thiol groups | NHS ester hydrolyzes rapidly |
SPDP | Pyridyldithiol/NHS ester | Creates cleavable disulfide bonds | Less stable than thioether bonds |
Methyltetrazine-PEG8-Mal | Tetrazine/Maleimide | Allows orthogonal click chemistry | More complex synthesis |
Methyltetrazine-PEG8-Mal represents an interesting extension of m-PEG8-Mal, incorporating a tetrazine moiety for inverse electron demand Diels-Alder cycloaddition reactions. This provides an additional bioorthogonal reaction site, allowing for even more complex bioconjugations .
Research Findings and Applications
Recent research has demonstrated the versatility and effectiveness of m-PEG8-Mal across various applications in biotechnology and pharmaceutical development.
Role in Liposomal Drug Delivery Systems
Recent research has explored the use of maleimide-conjugated PEGylated liposomes for antibiotic delivery against multi-drug resistant bacteria. These systems, known as Mal-PL-Ab, have shown promising results in combating resistant strains of Escherichia coli and Klebsiella pneumoniae .
Key findings from this research include:
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Mal-PL-Ab formulations exhibited an average size of 84.2 nm ± 4.32 nm
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The encapsulation efficiency of antibiotics was 37.73 ± 3.19%
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PEGylated liposomes showed reduced toxicity in human dermal cells compared to non-PEGylated alternatives
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Mal-PL-Ab significantly decreased the minimum inhibitory concentration (MIC) values against both E. coli and K. pneumoniae by 9.33-fold and 8-fold, respectively
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The PEGylated formulations promoted cell migration and wound healing through upregulation of cell cycle, DNA repair, and angiogenesis-related genes
These findings highlight the potential of maleimide-PEG conjugates in developing advanced drug delivery systems for combating antibiotic resistance.
Advances in Antibody-Drug Conjugate Development
The development of homogeneous site-specific antibody-drug conjugates (ADCs) has benefited significantly from maleimide-PEG chemistry. Research using PEG8-maleimide linkers for creating novel ADCs has demonstrated several advantages:
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Enhanced control over the drug-to-antibody ratio (DAR)
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Improved pharmacokinetic profiles due to the PEG component
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Better stability in circulation
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Reduced aggregation of the conjugates
For example, the SG3710 payload, which incorporates dual PEG8 linkers with maleimide functionalities, has been developed to create ADCs with a DAR of one. This approach has shown improved tolerability compared to conventional site-specific ADCs with a DAR of two .
Practical Considerations and Technical Challenges
While m-PEG8-Mal offers numerous advantages for bioconjugation, researchers should be aware of several practical considerations and technical challenges associated with its use.
Maleimide Stability Issues
The maleimide group, while highly reactive toward thiols, also presents stability challenges that researchers should address:
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Hydrolysis: At pH > 8.5, the maleimide group undergoes hydrolysis to form non-reactive maleamic acid
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Retro-Michael reactions: Under certain conditions, the thiol-maleimide adduct can undergo a retro-Michael reaction, leading to loss of conjugation
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Cross-reactivity: At high pH, maleimides can react with primary amines, reducing specificity
To mitigate these issues, reactions should be performed at the optimal pH range (6.5-7.5), and conjugates should be stored at appropriate conditions to maintain stability.
PEG-Related Considerations
The PEG component of m-PEG8-Mal introduces additional factors to consider:
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Polydispersity: PEG reagents typically have a polydispersity index (Mw/Mn) between 1.01 for low molecular weight and 1.1 for higher molecular weight polymers, which can affect the homogeneity of conjugates
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Steric hindrance: The PEG chain may cause steric hindrance that affects reaction kinetics
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Potential immunogenicity: While PEG generally reduces immunogenicity, anti-PEG antibodies have been reported in some cases
Researchers should select high-quality m-PEG8-Mal with low polydispersity to ensure consistent results in bioconjugation applications.
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